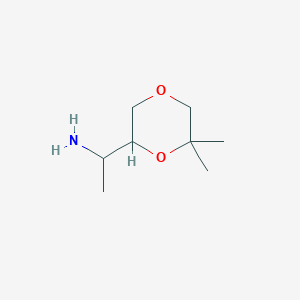
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, also known as EPPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to target various biological pathways and its potential to treat a wide range of diseases.
Mechanism of Action
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine works by inhibiting the activity of various kinases, which are involved in the regulation of various biological pathways. The inhibition of these kinases leads to the disruption of various cellular processes, including cell growth, proliferation, survival, and migration.
Biochemical and Physiological Effects
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to inhibit the migration and invasion of cancer cells, which is a process involved in the spread of cancer.
Advantages and Limitations for Lab Experiments
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study its effects on various biological pathways. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results. Another limitation is that it may not be effective in all types of cancer cells.
Future Directions
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various future directions for research. One future direction is to study its effects on other biological pathways, such as the immune system and inflammation. Another future direction is to study its effects in combination with other drugs, to determine if it can enhance their efficacy. Another future direction is to study its effects in vivo, to determine if it has potential as a therapeutic agent. Finally, future research could focus on developing new analogs of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, to improve its potency and selectivity.
Conclusion
In conclusion, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, which are involved in the regulation of various biological pathways. 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various advantages and limitations for lab experiments, and it has various future directions for research. Further research is needed to determine its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves a multi-step process that includes the reaction of 2-bromopyridine with piperazine, followed by the reaction with 4-(ethylsulfonyl)benzaldehyde and 3-aminopyridazine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, including the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has also been shown to inhibit the activity of the tyrosine kinase c-Met, which is involved in the regulation of cell survival and migration. In addition, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to inhibit the activity of the serine/threonine kinase PIM1, which is involved in the regulation of cell cycle progression and apoptosis.
properties
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-2-24(22,23)21-11-9-20(10-12-21)15-7-6-14(18-19-15)17-13-5-3-4-8-16-13/h3-8H,2,9-12H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNRCZXMOUGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2512905.png)

![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)
![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)


![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2512918.png)

